アトラジンメルカプトレート

概要

説明

アトラジンメルカプトレートは、広く使用されている除草剤アトラジンの代謝産物です。アトラジンは主に、トウモロコシ、サトウキビ、ソルガムなどの作物における広葉雑草やイネ科雑草の防除に使用されます。 アトラジンメルカプトレートは、アトラジンがグルタチオンと抱合し、その後メルカプト尿酸誘導体に転換される解毒過程の結果として体内で生成されます .

科学的研究の応用

Biomonitoring and Exposure Assessment

Atrazine mercapturate serves as a critical biomarker for assessing human exposure to atrazine. Research has shown that measuring AM levels in urine can provide insights into recent atrazine exposure among various populations, including agricultural workers and the general public.

-

Case Study: Agricultural Workers

A study involving corn farmers demonstrated that urinary AM levels were significantly higher during the planting season compared to controls. The geometric mean urinary AM values for farmers were 1.1 μg/g creatinine, indicating direct exposure related to atrazine application practices . This finding underscores the utility of AM as a reliable indicator of pesticide exposure in occupational settings. -

General Population Exposure

Research conducted by the CDC indicated that previous estimates of atrazine exposure in the general population were underestimated. By focusing on multiple metabolites, including AM, researchers found that less than 5% of the population was accurately assessed for atrazine-related chemicals, highlighting the need for comprehensive biomonitoring strategies .

Health Implications and Epidemiological Studies

Atrazine mercapturate's role extends beyond mere detection; it is pivotal in epidemiological studies exploring health outcomes associated with atrazine exposure.

-

Cancer Studies

The International Agency for Research on Cancer (IARC) has classified atrazine as a potential carcinogen based on its effects observed in animal studies and epidemiological data linking it to cancer risk in humans. The presence of AM in biological samples can help establish connections between atrazine exposure and cancer incidence . For instance, studies have suggested a correlation between elevated AM levels and increased cancer risk among agricultural workers exposed to atrazine over prolonged periods . -

Reproductive Health Research

Atrazine has been linked to reproductive health issues, including hormonal disruptions. The measurement of AM provides a pathway to investigate these effects in human populations, particularly among those with high agricultural exposure .

Environmental Monitoring

Atrazine mercapturate is also relevant in environmental science, particularly concerning water quality monitoring and ecological risk assessments.

-

Water Quality Studies

Given that atrazine is commonly detected in surface water and groundwater, monitoring AM can help assess the extent of environmental contamination and its potential impact on human health through drinking water sources. Studies have indicated that indirect exposure through contaminated water is a significant route of atrazine entry into human systems . -

Ecotoxicology

The presence of AM can serve as an indicator of ecological impacts resulting from agricultural runoff. Monitoring AM levels in aquatic systems can provide insights into the bioavailability of atrazine and its metabolites, informing risk assessments for wildlife and ecosystems affected by agricultural practices .

Summary of Findings

The applications of atrazine mercapturate span various fields, including biomonitoring, epidemiological research, and environmental science. Its role as a biomarker for exposure assessment is particularly noteworthy:

作用機序

アトラジンメルカプトレートは、植物の光合成を阻害することによって効果を発揮します。 これは、葉緑体の電子伝達鎖を遮断することによって達成され、エネルギー産生の混乱につながり、最終的に植物の死を引き起こします . 動物では、アトラジンとその代謝産物(アトラジンメルカプトレートを含む)は内分泌シグナルを混乱させ、さまざまな生殖および発達効果を引き起こす可能性があります .

6. 類似の化合物との比較

アトラジンメルカプトレートは、デセチルアトラジンやデアイソプロピルアトラジンなどのアトラジンの他の代謝産物と似ています。 グルタチオンとの抱合とそれに続くメルカプト尿酸誘導体への変換を通じて形成されるという点で独特です . その他の類似の化合物には、次のものがあります。

デセチルアトラジン: アトラジンの脱アルキル化によって形成されます。

デアイソプロピルアトラジン: アトラジンの脱アルキル化によって形成されます。

ジアミノクロロトリアジン: デセチルアトラジンとデアイソプロピルアトラジンのさらなる脱アルキル化によって形成されます.

アトラジンメルカプトレートは、その特定の代謝経路と、アトラジンへの人体の曝露のバイオマーカーとしての使用により際立っています .

生化学分析

Biochemical Properties

Atrazine mercapturate is detected in urine using an enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS) methods . The ELISA method has shown a 10-fold improvement in the sensitivity of atrazine mercapturate detection compared to previous reports .

Cellular Effects

Atrazine, the parent compound, is known to inhibit photosynthesis in broadleaf weeds and grasses , suggesting that its metabolites may also interact with cellular processes.

Molecular Mechanism

The parent compound, atrazine, exerts its effects by inhibiting photosynthesis

Temporal Effects in Laboratory Settings

In laboratory settings, the elimination of interfering substances in urine by solid phase extraction (SPE) prior to analysis has resulted in a 10-fold improvement in the sensitivity of atrazine mercapturate detection .

準備方法

合成ルートと反応条件: アトラジンメルカプトレートは通常、アトラジンとグルタチオンの抱合を含む代謝経路を通じて合成されます。この過程は、グルタチオンS-トランスフェラーゼという酵素によって触媒され、アトラジン-グルタチオン抱合体の生成につながります。 この抱合体は、その後さらに処理されてアトラジンメルカプトレートを生成します .

工業生産方法: 工業的な設定では、アトラジンメルカプトレートの製造には、固相抽出と高速液体クロマトグラフィー-タンデム質量分析法(SPE-HPLC-MS / MS)の使用が含まれます。 この方法は、生物学的サンプル中のアトラジンとその代謝産物を効率的に定量および分析することができます .

化学反応の分析

反応の種類: アトラジンメルカプトレートは、次のものを含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を含み、酸化生成物の生成につながります。

還元: この反応は、水素の付加または酸素の除去を含み、還元生成物の生成につながります。

一般的な試薬と条件:

酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アトラジンメルカプトレートの酸化は、スルホキシドとスルホンを生成する可能性があります .

4. 科学研究の応用

アトラジンメルカプトレートは、次のものを含むいくつかの科学研究の応用があります。

類似化合物との比較

Atrazine mercapturate is similar to other metabolites of atrazine, such as desethylatrazine and deisopropylatrazine. it is unique in its formation through the conjugation with glutathione and subsequent conversion to mercapturic acid derivatives . Other similar compounds include:

Desethylatrazine: Formed through the dealkylation of atrazine.

Deisopropylatrazine: Formed through the dealkylation of atrazine.

Diaminochlorotriazine: Formed through the further dealkylation of desethylatrazine and deisopropylatrazine.

Atrazine mercapturate stands out due to its specific metabolic pathway and its use as a biomarker for human exposure to atrazine .

生物活性

Atrazine, a widely used herbicide, is known for its environmental persistence and potential health risks. Its biological activity, particularly through its metabolite atrazine mercapturate (AM), has been the subject of numerous studies. This article delves into the biological activity of atrazine mercapturate, summarizing key findings from various research studies, and presenting data on its effects on human health and the environment.

Overview of Atrazine and Its Metabolism

Atrazine is predominantly employed in agricultural settings to control weeds. Once absorbed by organisms, it undergoes metabolic transformation primarily via dealkylation and conjugation with glutathione, resulting in several metabolites, including atrazine mercapturate. This metabolite is considered a biomarker for atrazine exposure due to its presence in urine shortly after exposure.

Key Metabolites of Atrazine

| Metabolite Name | Description | Biological Activity |

|---|---|---|

| Atrazine Mercapturate | A glutathione-derived metabolite | Indicator of recent exposure |

| Diaminochlorotriazine | A dealkylated product | Retains biological activity similar to ATZ |

| Desethylatrazine | Another significant dealkylation product | Less biologically active than AM |

Endocrine Disruption

Research indicates that atrazine and its metabolites, including atrazine mercapturate, can disrupt endocrine functions. Studies have shown that exposure can lead to alterations in hormone levels and reproductive health issues:

- Case Study : A study involving pregnant women found that quantifiable levels of atrazine or AM were present in 5.5% of urine samples. This exposure was associated with fetal growth restrictions and smaller head circumferences, indicating potential developmental impacts (2).

- Animal Studies : Experimental studies on animals have reported reproductive effects such as delayed puberty and increased incidence of reproductive organ abnormalities (8).

Oxidative Stress

Atrazine mercapturate has also been linked to oxidative stress markers. A longitudinal study showed that farmers exposed to atrazine had elevated levels of oxidative stress indicators in their urine, suggesting that AM may contribute to cellular damage (3).

Detection and Measurement

The detection of atrazine mercapturate in biological samples is crucial for assessing exposure:

- Detection Window : Atrazine mercapturate is detectable in urine for only 24-48 hours post-exposure (8). This short detection window necessitates timely sample collection following suspected exposure.

- Methodology : Advanced techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry are employed to measure AM levels accurately (1).

Summary of Research Findings

The biological activity of atrazine mercapturate highlights significant concerns regarding human health and environmental safety. Key findings from various studies include:

- Prevalence of Exposure : A considerable percentage of pregnant women exhibited detectable levels of AM, correlating with adverse birth outcomes (2).

- Endocrine Effects : Evidence suggests that atrazine metabolites can disrupt hormonal functions, leading to reproductive health issues (8).

- Oxidative Damage : Increased oxidative stress markers were observed among populations exposed to atrazine, indicating potential long-term health risks (3).

特性

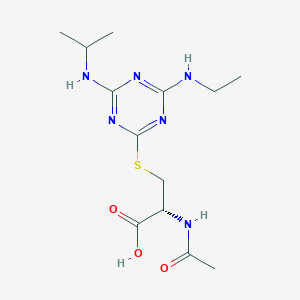

IUPAC Name |

(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBXBVCDDNBLJW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160763 | |

| Record name | Atrazine mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138722-96-0 | |

| Record name | Atrazine mercapturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrazine mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。